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Introduction
N-Tosylaziridines are versatile three-membered ring heterocycles that serve as valuable

building blocks in organic synthesis. Their inherent ring strain allows for a variety of

stereospecific ring-opening reactions, making them excellent precursors for the synthesis of

complex nitrogen-containing molecules. Palladium catalysis has emerged as a powerful tool to

control the reactivity and selectivity of transformations involving N-tosylaziridines, enabling the

formation of diverse and valuable chemical scaffolds. These application notes provide an

overview of key palladium-catalyzed reactions of N-tosylaziridine derivatives, including

detailed experimental protocols and data for several important transformations.

Palladium-Catalyzed Regioselective and
Stereospecific Ring-Opening Cross-Coupling
Palladium-catalyzed ring-opening cross-coupling reactions of N-tosylaziridines with various

nucleophiles provide a powerful method for the stereospecific synthesis of functionalized

amines. These reactions often proceed via an S_N2-type mechanism, leading to inversion of

stereochemistry at the site of nucleophilic attack.
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The reaction of 2-aryl-N-tosylaziridines with arylboronic acids, catalyzed by a palladium-N-

heterocyclic carbene (NHC) complex, affords enantioenriched β-phenethylamine derivatives.[1]

The use of NHC ligands is crucial to suppress side reactions like β-hydride elimination.[1]

Data Presentation: Substrate Scope of C-C Cross-Coupling

Entry
Aziridine
Substrate (Ar)

Arylboronic
Acid (Ar')

Product Yield (%)

1 Phenyl Phenyl

2-Phenyl-2-

phenylethanamin

e derivative

>95

2 4-Methoxyphenyl Phenyl

2-(4-

Methoxyphenyl)-

2-

phenylethanamin

e derivative

92

3 4-Chlorophenyl Phenyl

2-(4-

Chlorophenyl)-2-

phenylethanamin

e derivative

88

4 Phenyl 4-Tolyl

2-Phenyl-2-(4-

tolyl)ethanamine

derivative

96

5 Phenyl 3-Methoxyphenyl

2-Phenyl-2-(3-

methoxyphenyl)e

thanamine

derivative

91

Experimental Protocol: General Procedure for Pd-Catalyzed C-C Cross-Coupling

To an oven-dried Schlenk tube under an argon atmosphere, add the N-tosyl-2-arylaziridine

(1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the NHC ligand (SIPr, 6

mol%).
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Add freshly distilled, anhydrous 1,4-dioxane (0.1 M).

Add K₃PO₄ (2.0 equiv.) as a base.

Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or

GC-MS.

Upon completion, cool the reaction to room temperature and quench with saturated aqueous

NH₄Cl.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β-arylethylamine derivative.

Visualization: Proposed Catalytic Cycle for C-C Cross-Coupling
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Caption: Proposed catalytic cycle for the palladium-catalyzed C-C cross-coupling of N-
tosylaziridines with arylboronic acids.
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Palladium-Catalyzed Carbonylative [5+1]
Cycloaddition of N-Tosyl Vinylaziridines
A notable advancement in the chemistry of N-tosylaziridines is the palladium-catalyzed

carbonylative [5+1] cycloaddition with carbon monoxide.[2][3] This reaction provides a

regioselective route to δ-lactams, with the solvent playing a critical role in determining the

regioselectivity of the product, yielding either α,β- or β,γ-unsaturated lactams.[2]

Data Presentation: Solvent-Controlled Synthesis of Unsaturated δ-Lactams

Entry
Vinylaziridine
Substrate

Solvent Product Yield (%)

1
2-Phenyl-3-vinyl-

N-tosylaziridine
DMF

α,β-Unsaturated

δ-lactam
85

2
2-Phenyl-3-vinyl-

N-tosylaziridine
THF

β,γ-Unsaturated

δ-lactam
82

3

2-(4-Tolyl)-3-

vinyl-N-

tosylaziridine

DMF
α,β-Unsaturated

δ-lactam
88

4

2-(4-Tolyl)-3-

vinyl-N-

tosylaziridine

THF
β,γ-Unsaturated

δ-lactam
80

5

2-(4-

Chlorophenyl)-3-

vinyl-N-

tosylaziridine

DMF
α,β-Unsaturated

δ-lactam
78

6

2-(4-

Chlorophenyl)-3-

vinyl-N-

tosylaziridine

THF
β,γ-Unsaturated

δ-lactam
75

Experimental Protocol: General Procedure for Carbonylative [5+1] Cycloaddition
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A high-pressure autoclave is charged with the N-tosyl vinylaziridine (1.0 equiv.), Pd(OAc)₂ (5

mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

The autoclave is sealed and purged three times with carbon monoxide (CO).

Anhydrous solvent (DMF or THF, 0.1 M) is added via syringe.

The autoclave is pressurized with CO (10 atm).

The reaction mixture is stirred and heated to 100 °C for 24 hours.

After cooling to room temperature, the CO pressure is carefully released in a well-ventilated

fume hood.

The solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to yield the desired δ-

lactam.

Visualization: Reaction Workflow for Solvent-Controlled Cycloaddition
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Caption: Workflow for the solvent-controlled palladium-catalyzed carbonylative [5+1]

cycloaddition of N-tosyl vinylaziridines.

Palladium-Catalyzed Cascade Reactions of
Aziridines
Palladium catalysis can initiate cascade reactions with appropriately functionalized aziridines,

leading to the rapid construction of complex molecular architectures. An example is the

transformation of tricyclic aziridines into tetracyclic amines through a diverted Tsuji-Trost

reaction followed by an intramolecular Diels-Alder cycloaddition.[4][5]

Data Presentation: Synthesis of Tetracyclic Amines
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Entry
Aziridine
Substrate (R
group)

Allylating
Agent

Product Yield (%)

1 CO₂tBu Allyl acetate Tetracyclic amine 87

2 COMe Allyl acetate Tetracyclic amine 75

3 CONHEt Allyl acetate Tetracyclic amine 82

4 CN Allyl acetate No reaction -

Experimental Protocol: General Procedure for Cascade Reaction

In a sealed tube, the tricyclic aziridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and PPh₃ (10

mol%) are combined under an inert atmosphere.

Anhydrous toluene (0.1 M) and the allylating agent (e.g., allyl acetate, 1.2 equiv.) are added.

The reaction mixture is heated to 70-110 °C and stirred for 12-18 hours.

The reaction is monitored for the consumption of the starting material by TLC.

Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.

The crude product is purified by flash column chromatography to afford the tetracyclic amine.

Visualization: Simplified Reaction Pathway for Cascade Synthesis
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Caption: Simplified pathway for the palladium-catalyzed cascade synthesis of tetracyclic

amines from tricyclic aziridines.

Conclusion
The palladium-catalyzed chemistry of N-tosylaziridines offers a rich and diverse platform for

the synthesis of valuable nitrogen-containing compounds. The methodologies presented

herein, including regioselective ring-opening cross-couplings, carbonylative cycloadditions, and

cascade reactions, highlight the power of palladium catalysis to unlock novel synthetic

pathways. These protocols and data serve as a valuable resource for researchers in academia
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and industry, facilitating the application of these powerful transformations in the synthesis of

complex molecules for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b123454?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.accounts.0c00395
https://www.organic-chemistry.org/abstracts/lit8/561.shtm
https://www.organic-chemistry.org/abstracts/lit8/561.shtm
https://www.organic-chemistry.org/abstracts/lit8/561.shtm
https://figshare.com/collections/Palladium-Catalyzed_Carbonylative_5_1_Cycloaddition_of_i_N_i_Tosyl_Vinylaziridines_Solvent-Controlled_Divergent_Synthesis_of_-_and_-Unsaturated_Lactams/6119059
https://figshare.com/collections/Palladium-Catalyzed_Carbonylative_5_1_Cycloaddition_of_i_N_i_Tosyl_Vinylaziridines_Solvent-Controlled_Divergent_Synthesis_of_-_and_-Unsaturated_Lactams/6119059
https://figshare.com/collections/Palladium-Catalyzed_Carbonylative_5_1_Cycloaddition_of_i_N_i_Tosyl_Vinylaziridines_Solvent-Controlled_Divergent_Synthesis_of_-_and_-Unsaturated_Lactams/6119059
https://pubs.acs.org/doi/10.1021/acs.orglett.1c01403
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.1c01403
https://www.benchchem.com/product/b123454#palladium-catalyzed-chemistry-of-n-tosylaziridine-derivatives
https://www.benchchem.com/product/b123454#palladium-catalyzed-chemistry-of-n-tosylaziridine-derivatives
https://www.benchchem.com/product/b123454#palladium-catalyzed-chemistry-of-n-tosylaziridine-derivatives
https://www.benchchem.com/product/b123454#palladium-catalyzed-chemistry-of-n-tosylaziridine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

